(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)methanamine dihydrochloride
Overview
Description
“(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 73706-72-6. It has a molecular weight of 200.11 . The compound is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H13N3.2ClH/c1-9-4-2-3-8-6(9)5-7;;/h5,8H,2-4,7H2,1H3;2*1H . This indicates that the compound consists of a 1,4,5,6-tetrahydropyrimidin-2-yl group with a methyl group attached to the nitrogen atom.Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
- Biginelli Reaction : (1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)methanamine dihydrochloride can serve as a precursor in the Biginelli reaction. This multicomponent reaction produces 3,4-dihydropyrimidin-2-ones, which have diverse applications in medicinal chemistry and agrochemicals .
- Plant Hormone Analog : The compound’s structural similarity to indole-3-acetic acid (a plant hormone) suggests potential biological activity. Researchers could explore its effects on plant growth and development .
- Bond Characterization : The compound’s unique bond lengths, particularly the Nl–C11 and N2–C11 bonds, have been studied theoretically. These shorter bonds indicate double bond character and contribute to its reactivity .
Organic Synthesis
Biological Activity
Theoretical Chemistry
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and using protective gloves/protective clothing/eye protection/face protection (P280) .
Mechanism of Action
Target of Action
The primary targets of (1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)methanamine dihydrochloride are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets and their roles .
Biochemical Pathways
Given the structural similarity to other pyrimidine derivatives, it is possible that it may interact with pathways involving pyrimidine metabolism .
properties
IUPAC Name |
(1-methyl-5,6-dihydro-4H-pyrimidin-2-yl)methanamine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3.2ClH/c1-9-4-2-3-8-6(9)5-7;;/h2-5,7H2,1H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRWZACAMIOOEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN=C1CN.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)methanamine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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